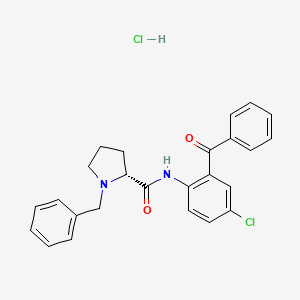
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a benzoyl group, and a chlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzoyl and chlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide
- (2S)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide
- (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrobromide
Uniqueness
The uniqueness of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it distinct from other similar compounds and can affect its performance in various applications.
Eigenschaften
Molekularformel |
C25H24Cl2N2O2 |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
(2R)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H23ClN2O2.ClH/c26-20-13-14-22(21(16-20)24(29)19-10-5-2-6-11-19)27-25(30)23-12-7-15-28(23)17-18-8-3-1-4-9-18;/h1-6,8-11,13-14,16,23H,7,12,15,17H2,(H,27,30);1H/t23-;/m1./s1 |
InChI-Schlüssel |
SBTLBNQPUFTQQV-GNAFDRTKSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


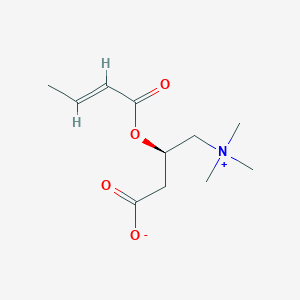
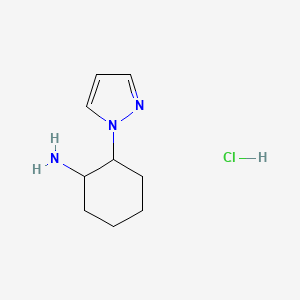
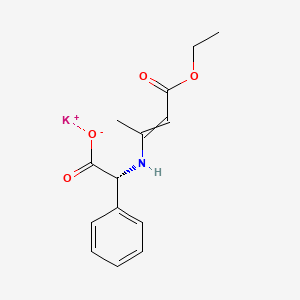
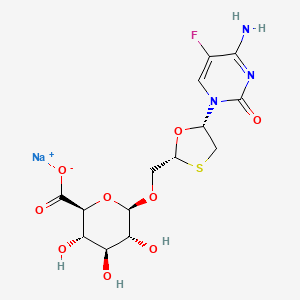
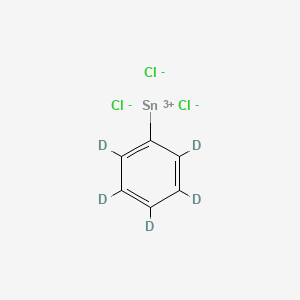
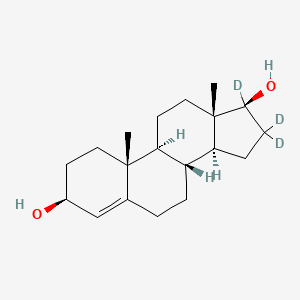
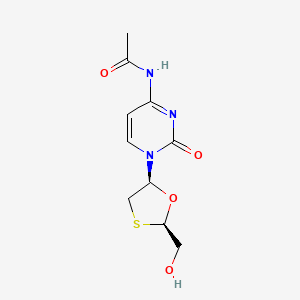
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
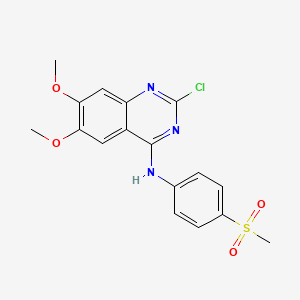
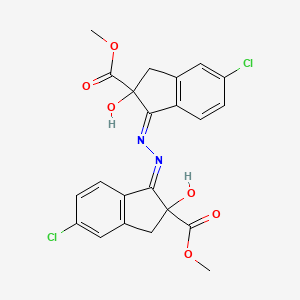
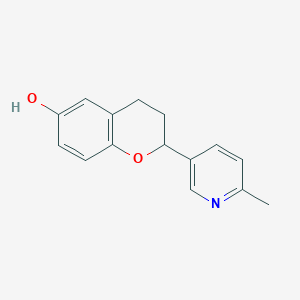
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
